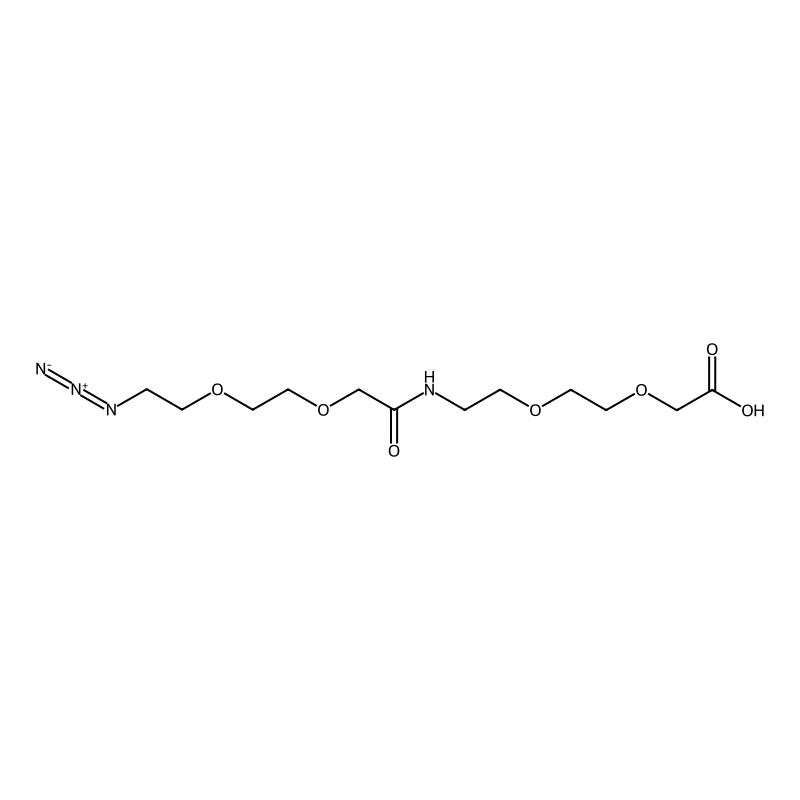

N3-O2Oc-O2Oc-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N3-O2Oc-O2Oc-OH, also known as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a chemical compound characterized by its azide functional group. This compound has the molecular formula C12H22N4O7 and is classified as a click chemistry reagent. The presence of the azide group allows it to participate in specific

N3-O2Oc-O2Oc-OH itself does not possess a specific biological mechanism of action. However, it serves as a crucial linker molecule in click chemistry. The azide group allows for efficient and selective conjugation of N3-O2Oc-O2Oc-OH with various biomolecules containing alkynes. This bioconjugation strategy enables researchers to attach probes (e.g., fluorescent tags, drugs) to proteins, antibodies, or other biomolecules of interest for further investigation in biological systems [].

While comprehensive safety data is unavailable, some general precautions are recommended when handling N3-O2Oc-O2Oc-OH:

- Wear appropriate personal protective equipment (PPE) like gloves and safety glasses.

- Handle the compound in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Follow proper disposal procedures according to local regulations.

N3-O2Oc-O2Oc-OH, also known as azido-polyethylene glycol (PEG) linker, is a popular reagent used in click chemistry applications within scientific research. Click chemistry refers to a set of powerful tools for rapidly and efficiently linking molecules together . N3-O2Oc-O2Oc-OH possesses two key features that make it valuable for this purpose:

Azide Group

The molecule contains an azide group (N3) at one end. Azides are highly reactive functional groups that can readily participate in various click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

Polyethylene Glycol (PEG) Spacer

The linker also incorporates a PEG spacer chain (O2Oc-O2Oc-OH). PEG spacers are hydrophilic (water-loving) and biocompatible (compatible with living organisms) They offer several advantages:

- Increased Water Solubility: PEG segments enhance the water solubility of the entire molecule conjugated with N3-O2Oc-O2Oc-OH, making it more applicable in biological environments .

- Flexibility: The PEG chain provides flexibility between the attached molecules, reducing steric hindrance (interference caused by bulky groups) and potentially improving the activity of the final conjugate .

These properties make N3-O2Oc-O2Oc-OH a versatile tool for researchers in various scientific fields:

- Bioconjugation: N3-O2Oc-O2Oc-OH can be used to attach biomolecules like antibodies, peptides, or drugs to other molecules such as nanoparticles, polymers, or surfaces. This bioconjugation strategy allows researchers to create targeted drug delivery systems, probes for imaging applications, or biosensors .

- Polymer Chemistry: The linker can be employed to create well-defined polymers with specific functionalities by connecting various building blocks through CuAAC reactions. This approach enables the development of novel materials for drug delivery, gene therapy, or tissue engineering .

- Surface Modification: N3-O2Oc-O2Oc-OH can be utilized to modify surfaces like glass slides or biosensors with desired functionalities. This allows for the creation of tailored surfaces for biomolecule immobilization, cell culture studies, or diagnostic assays .

N3-O2Oc-O2Oc-OH predominantly undergoes the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles through the coupling of azides with alkynes. The reaction is favored due to its high specificity and mild conditions, making it an essential tool in synthetic organic chemistry and bioconjugation strategies .

Key Reaction:- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The biological activity of N3-O2Oc-O2Oc-OH is primarily linked to its role in drug delivery systems and bioconjugation. Its azide functionality allows for targeted delivery of therapeutic agents when conjugated with drugs or biomolecules. The compound's ability to form stable linkages with various biological molecules enhances its potential in therapeutic applications, including cancer treatment and targeted therapies .

N3-O2Oc-O2Oc-OH can be synthesized through several methods that typically involve the introduction of the azide group onto a dioxaoctanoic acid backbone. One common approach involves the use of click chemistry techniques where the azide is introduced via nucleophilic substitution reactions or through the reaction of an amine with an appropriate azide precursor.

General Synthesis Steps:- Preparation of Dioxaoctanoic Acid Backbone: This involves synthesizing the base structure using standard organic synthesis techniques.

- Introduction of Azide Group: The azide group can be introduced using sodium azide or other azide sources under controlled conditions.

- Purification: The final product is purified using chromatography techniques to ensure high purity for subsequent applications.

N3-O2Oc-O2Oc-OH has diverse applications in various fields:

- Drug Delivery: Utilized for conjugating therapeutic agents to enhance solubility and bioavailability.

- Bioconjugation: Serves as a linker for attaching biomolecules such as proteins or nucleic acids.

- Material Science: Employed in creating functionalized surfaces and polymers through click chemistry.

Studies on N3-O2Oc-O2Oc-OH often focus on its interactions with biological molecules and other chemical entities. Its ability to form stable triazole linkages makes it a valuable tool in developing multifunctional biomaterials and drug delivery systems. Interaction studies typically assess the efficiency of conjugation reactions and the stability of the resultant complexes under physiological conditions .

Several compounds share structural similarities with N3-O2Oc-O2Oc-OH, particularly those containing azide or dioxaoctanoic acid moieties. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 8-Azido-3,6-dioxaoctanoic acid | Contains an azide group | Directly involved in click chemistry reactions |

| 8-(Amino-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid | Contains amino instead of azide | Less stable in click reactions compared to N3-O2Oc |

| 8-(Alkynyl-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid | Alkynyl functional group | Can also participate in CuAAC but lacks stability |

| 8-(Carboxy-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid | Contains carboxylic acid | Primarily used for different types of conjugation |

The unique feature of N3-O2Oc-O2Oc-OH lies in its dual functionality as both a linker and a reactive site for bioconjugation through click chemistry, making it particularly advantageous for applications requiring precise molecular assembly and stability.